4-(benzoyloxy)phenyl chloromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound with the molecular formula C14H11ClO5S and a molecular weight of 326.8 g/mol . It is also known by its IUPAC name, [4-(chloromethylsulfonyloxy)phenyl] benzoate . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use .
Vorbereitungsmethoden
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate typically involves the reaction of 4-hydroxybenzoic acid with chloromethylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
[4-(Chloromethylsulfonyloxy)phenyl] benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves its reactivity with nucleophiles due to the presence of the chloromethylsulfonyloxy group . This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The molecular targets and pathways involved depend on the specific nucleophiles and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(Chloromethylsulfonyloxy)phenyl] benzoate include:
[4-(Methanesulfonyloxy)phenyl] benzoate: This compound has a similar structure but with a methanesulfonyloxy group instead of a chloromethylsulfonyloxy group.
[4-(Ethanesulfonyloxy)phenyl] benzoate: Another analog with an ethanesulfonyloxy group.
[4-(Bromomethylsulfonyloxy)phenyl] benzoate: This compound features a bromomethyl group instead of a chloromethyl group.
The uniqueness of [4-(Chloromethylsulfonyloxy)phenyl] benzoate lies in its specific reactivity due to the chloromethylsulfonyloxy group, which can participate in unique substitution reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
117224-50-7 |
---|---|
Molekularformel |
C14H11ClO5S |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.